Concanamycin A

V-ATPase selectivity ATPase pharmacology proton pump inhibition

For experiments requiring exclusive V‑ATPase inhibition with zero off‑target activity on F‑type, P‑type, or Na⁺/K⁺‑ATPases, Concanamycin A is the benchmark tool. Its >2000‑fold selectivity, sub‑nanomolar antiproliferative IC₅₀ (0.5 nM), and well‑characterized binding kinetics at the canonical plecomacrolide site on V₀ subunit c make it the definitive choice. Use it when assay fidelity demands pure V‑ATPase pharmacology without the ambiguity introduced by less selective analogs.

Molecular Formula C46H75NO14
Molecular Weight 866.1 g/mol
CAS No. 80890-47-7
Cat. No. B1669309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConcanamycin A
CAS80890-47-7
SynonymsConcanamycin A;  X 4357 B;  X-4357 B;  X4357 B;  NSC 674620.
Molecular FormulaC46H75NO14
Molecular Weight866.1 g/mol
Structural Identifiers
SMILESCCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O
InChIInChI=1S/C46H75NO14/c1-13-16-34-28(7)37(58-38-22-33(48)43(31(10)57-38)60-45(47)53)23-46(54,61-34)30(9)41(51)29(8)42-35(55-11)18-15-17-24(3)19-26(5)39(49)32(14-2)40(50)27(6)20-25(4)21-36(56-12)44(52)59-42/h13,15-18,20-21,26-35,37-43,48-51,54H,14,19,22-23H2,1-12H3,(H2,47,53)/b16-13+,18-15+,24-17+,25-20+,36-21-/t26-,27-,28-,29+,30+,31-,32+,33-,34-,35+,37-,38+,39+,40-,41-,42-,43-,46-/m1/s1
InChIKeyDJZCTUVALDDONK-HQMSUKCRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Concanamycin A (CAS 80890-47-7): The High-Selectivity V-ATPase Inhibitor for Definitive Proton Pump Studies


Concanamycin A is a plecomacrolide macrolide antibiotic isolated from Streptomyces species that functions as a highly selective, cell-permeable inhibitor of vacuolar-type H⁺-ATPases (V-ATPases). It binds directly to the V₀ subunit c of the V-ATPase proton pump, thereby blocking proton translocation and preventing acidification of intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus [1]. Concanamycin A exhibits >2000-fold selectivity for V-type ATPases over F-type, P-type, and Na⁺/K⁺-ATPases, establishing it as a benchmark tool for dissecting V-ATPase-dependent cellular processes .

Why Concanamycin A Cannot Be Interchanged with Other V-ATPase Inhibitors in Critical Experiments


Despite sharing a common V-ATPase target, concanamycin A exhibits distinct binding kinetics, isoform selectivity, and cellular efficacy compared to its closest analogs—including bafilomycin A1, concanamycin B/C, archazolid, and apicularen. Substituting concanamycin A with another V-ATPase inhibitor without accounting for these quantitative differences risks misinterpretation of proton-pump pharmacology, off-target effects, and lysosomal function assays. The following evidence establishes precisely where concanamycin A diverges from its comparators, providing a rational basis for compound selection [1].

Quantitative Differentiation of Concanamycin A Against Key V-ATPase Inhibitor Comparators


Superior ATPase-Type Selectivity: >2000-Fold Window Over F- and P-Type Pumps

Concanamycin A displays >2000-fold selectivity for V-type H⁺-ATPase (IC₅₀ = 9.2 nM) over F-type ATPase (IC₅₀ > 20,000 nM), P-type H⁺-ATPase (IC₅₀ > 20,000 nM), and porcine Na⁺/K⁺-ATPase (IC₅₀ > 20,000 nM) . In contrast, many V-ATPase inhibitors exhibit narrower selectivity windows, increasing the risk of confounding effects on other ATP-driven pumps.

V-ATPase selectivity ATPase pharmacology proton pump inhibition

Enhanced Cellular Potency: 6.6-Fold Lower Growth Inhibition IC₅₀ vs Bafilomycin A1 in Osteoblasts

In UMR-106 rat osteoblast cells, concanamycin A inhibited cell growth with an IC₅₀ of 0.5 nM, compared to 3.3 nM for bafilomycin A1 rhamnoside—a 6.6-fold difference in potency [1]. Both compounds induced rapid cell rounding (within 6 hours) and cell death by 54 hours, but concanamycin A achieved equivalent antiproliferative effects at substantially lower concentrations.

cytotoxicity osteoblast cell proliferation

Distinct Binding Kinetics: IC₅₀ of 0.6 nM in Single-Molecule Proton Pumping vs 0.2 nM for Bafilomycin A1

Single-molecule proton pumping measurements reveal that concanamycin A abolishes proton gradients with an IC₅₀ of 0.6 nM, compared to 0.2 nM for bafilomycin A1 and 41 nM for diphyllin [1]. Despite these differences in potency, both concanamycin A and bafilomycin A1 leave the proton transport rate of active V-ATPases essentially unchanged, indicating they act via mode-switching rather than direct blockade of the proton translocation cycle.

single-molecule biophysics V-ATPase mechanism inhibitor kinetics

Higher Potency than Bafilomycin A1 in Anodonta Mantle Epithelium V-ATPase Assay

In crude homogenate from Anodonta cygnea outer mantle epithelium, concanamycin A inhibited V-ATPase activity with an IC₅₀ of 8 nmol mg⁻¹, compared to 14 nmol mg⁻¹ for bafilomycin A1—a 1.75-fold greater potency [1]. At a fixed concentration of 10 μM, both compounds inhibited 50–60% of total ATPase activity.

comparative pharmacology V-ATPase enzymatic activity macrolide inhibitors

Class-Level Superiority: Concanamycins Are More Specific V-ATPase Inhibitors than Bafilomycins

A comprehensive structure-activity study comparing bafilomycins and concanamycins concluded that the 18-membered macrolide concanamycins are generally better and more specific inhibitors of membrane-bound V-ATPases than the bafilomycins [1]. This class-level inference is supported by the fact that concanamycin A binds with higher affinity to the V₀ subunit c and exhibits less cross-reactivity with P-type ATPases.

structure-activity relationship plecomacrolide V-ATPase inhibitor class

Shared Binding Site with Archazolid, Distinct from Apicularen: Mechanistic Implications

Competition binding studies using a radiolabeled concanamycin derivative (I-concanolide A) demonstrated that archazolid A prevents labeling of V₀ subunit c, indicating a shared or overlapping binding site with concanamycin A [1]. In contrast, apicularen A does not compete for this site, adhering to an independent binding region at the interface of V₀ subunits a and c [2].

V-ATPase inhibitor binding c-ring pharmacology apicularen

High-Value Research Applications for Concanamycin A Based on Quantitative Evidence


V-ATPase Selectivity Profiling in Multi-ATPase Cellular Systems

Use concanamycin A when the experimental system contains multiple ATPase types (e.g., F-type mitochondrial ATPase, P-type plasma membrane ATPase) and exclusive V-ATPase inhibition is required. The >2000-fold selectivity window ensures that observed phenotypes are attributable to V-ATPase blockade rather than off-target pump inhibition.

Low-Nanomolar Cytotoxicity Studies in Osteoblast and Cancer Cell Models

Concanamycin A achieves potent antiproliferative effects at sub-nanomolar concentrations (IC₅₀ = 0.5 nM in UMR-106 osteoblasts ). This makes it the compound of choice for experiments where minimal compound carryover, reduced solvent exposure, or avoidance of high-dose artifacts is critical.

Single-Molecule V-ATPase Mechanistic Dissection

For biophysical studies of V-ATPase proton pumping at the single-molecule level, concanamycin A provides a well-characterized IC₅₀ of 0.6 nM for gradient abolition , enabling precise titration of inhibition without altering the fundamental proton transport rate of active enzymes.

Orthogonal V-ATPase Inhibition Strategies Using Apicularen

Concanamycin A binds the canonical plecomacrolide site on V₀ subunit c . Apicularen A binds an independent site [1]. Combining these two inhibitors enables orthogonal V-ATPase blockade studies to distinguish binding-site-specific effects or to achieve more complete pump inhibition than either compound alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Concanamycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.